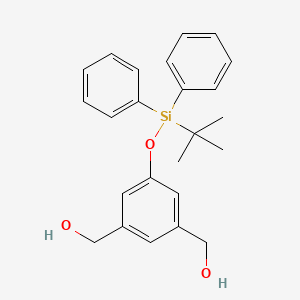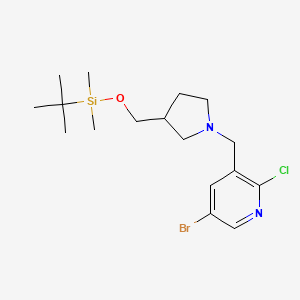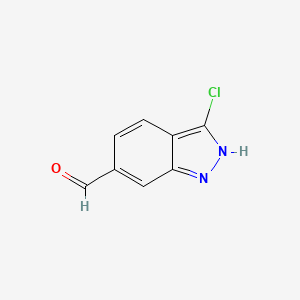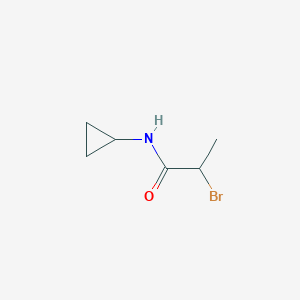
5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol
Descripción general
Descripción
The compound “5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol” likely belongs to the class of organosilicon compounds. These compounds are often used in organic synthesis due to their stability and reactivity .
Synthesis Analysis
The synthesis of organosilicon compounds often involves reactions between silanes and alcohols or benzyl halides . For example, bis(trimethylsilyl)amino thiophosphorane reacts with alcohols to form compounds with a distorted tetrahedral environment around the central atom .Molecular Structure Analysis
Molecular structures of compounds similar to “5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol” feature complex arrangements, often with stereocenters and distorted geometries .Chemical Reactions Analysis
Chemical reactions involving organosilicon compounds can include photochemical heterolysis, where photolysis of similar compounds in alcoholic solvents produces solvent-incorporated adducts .Physical And Chemical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of organosilicon compounds are influenced by their molecular structure. The chemical properties, including reactivity with other compounds and stability, are crucial for understanding the behavior of organosilicon compounds.Aplicaciones Científicas De Investigación
Chemical Synthesis
In chemical synthesis, this compound is primarily used as a protecting group for alcohols . Its bulky tert-butyldiphenylsilyl (TBDPS) moiety provides increased stability towards acidic conditions and nucleophilic species, making it an excellent choice for protecting sensitive hydroxyl groups during complex synthetic sequences .
Medicinal Chemistry
In medicinal chemistry, silyl ethers like 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol are explored for their potential to modify the pharmacokinetic properties of drug molecules. The introduction of silyl groups can alter solubility, stability, and membrane permeability, thereby enhancing drug efficacy .
Materials Science
The compound finds applications in materials science, particularly in the development of silicon-based polymers . Its silyloxy functional group can be used to introduce silicon into polymer backbones, which can result in materials with improved thermal stability and mechanical properties .
Environmental Science
In environmental science, silyl ethers are studied for their role in green chemistry . They can be used as intermediates in the synthesis of environmentally benign materials or as modifiers to improve the degradability of polymers .
Analytical Chemistry
In analytical chemistry, 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol can be employed as a standard or reference compound in chromatographic analyses. Its unique structure allows for easy detection and quantification, aiding in the analysis of complex mixtures .
Biochemistry
This silyl ether is utilized in biochemistry for protein and peptide modification . It can be used to protect functional groups during peptide synthesis or to modify the surface properties of proteins for better interaction studies .
Pharmacology
In pharmacology, the compound’s ability to act as a protecting group is leveraged to stabilize drug candidates against premature degradation. This can be particularly useful in the development of prodrugs, where controlled release of the active drug is desired .
Drug Design
Lastly, in the field of drug design, the introduction of silyl groups like those in 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol can be used to modulate drug-receptor interactions . This can lead to the discovery of new therapeutic agents with enhanced selectivity and potency .
Mecanismo De Acción
Target of Action
The tert-butyldiphenylsilyl group, which is part of the compound, is known to be a protecting group for alcohols .
Mode of Action
The tert-Butyldiphenylsilyl group in 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol acts as a protecting group for alcohols . It is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of tert-Butyldiphenylsilyl . This group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups .
Biochemical Pathways
The tert-butyl group is known to have unique reactivity patterns and is involved in various chemical transformations, biosynthetic and biodegradation pathways .
Result of Action
The tert-butyldiphenylsilyl group is known to offer increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Action Environment
The action of 5-(tert-Butyldiphenylsilyloxy)-1,3-benzenedimethanol can be influenced by various environmental factors. For instance, the tert-Butyldiphenylsilyl group is more stable in the presence of fluoride than all other simple alkyl silyl ethers . It is also unaffected by treatment with 80% acetic acid and 50% trifluoroacetic acid .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3Si/c1-24(2,3)28(22-10-6-4-7-11-22,23-12-8-5-9-13-23)27-21-15-19(17-25)14-20(16-21)18-26/h4-16,25-26H,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGCKICZDBMMPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659769 | |
| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
482627-84-9 | |
| Record name | (5-{[tert-Butyl(diphenyl)silyl]oxy}-1,3-phenylene)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)
![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)



![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)
![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)

![5-Bromo-4-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521808.png)

![tert-butyl N-[2-amino-1-(3,4,5-trimethoxyphenyl)ethyl]carbamate](/img/structure/B1521814.png)